2-(Trimethylsilyl)ethoxymethyl chloride

Orthogonal Protection Strategy Hydroxyl Protecting Group Stability Multi-Step Organic Synthesis

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is the premier fluoride-cleavable orthogonal protecting reagent for alcohols, phenols, amines, and carboxylic acids. Unlike acid-labile MOM/THP or base-labile silyl ethers, SEM-Cl enables mild deprotection with TBAF without cross-reactivity, preserving acid/base-sensitive functionalities. Vacuum-distilled to ≥95% purity, it is ideal for complex multi-step pharmaceutical syntheses (e.g., Ruxolitinib) and high-fidelity RNA oligonucleotide production. Procure from verified supply chains for consistent GMP-grade performance and strategic orthogonality in your synthetic routes.

Molecular Formula C6H15ClOSi
Molecular Weight 166.72 g/mol
CAS No. 76513-69-4
Cat. No. B047710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethoxymethyl chloride
CAS76513-69-4
Synonyms2-[(Chloromethoxy)ethyl]trimethylsilane;  2-(Trimethylsilanyl)ethoxymethyl Chloride;  Chloromethyl 2-(Trimethylsilyl)ethyl Ether;  Chloromethyl Trimethylsilylethyl Ether;  SEM-Cl;  SEM Cl;  SEM Chloride;  [2-[(Chloromethyl)oxy]ethyl]trimethylsilane;  [[2-(Tr
Molecular FormulaC6H15ClOSi
Molecular Weight166.72 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCCl
InChIInChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3
InChIKeyBPXKZEMBEZGUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, CAS 76513-69-4) – A Class-Defining Hydroxyl and Amine Protecting Reagent with Fluoride-Triggered Orthogonal Cleavage for Multi-Step Pharmaceutical Synthesis


2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is an α-chloro ether bearing a β-trimethylsilyl group that functions as a premier protecting reagent for alcohols, phenols, amines, and carboxylic acids in organic synthesis [1]. It is the reagent of choice for introducing the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, which can be selectively cleaved under mild, orthogonal conditions using fluoride ion sources such as tetrabutylammonium fluoride (TBAF) [2]. Unlike acid-labile acetals (e.g., THP, MOM) or base-labile silyl ethers (e.g., TBDMS), SEM ethers withstand a broad range of nucleophiles, organometallic reagents, oxidations, and reductions while remaining intact under conditions that would cleave many other protecting groups .

Why 2-(Trimethylsilyl)ethoxymethyl chloride (CAS 76513-69-4) Cannot Be Readily Replaced by MOM-Cl, MEM-Cl, BOM-Cl, or TBDMS-Cl in Orthogonal Protection Strategies


The fundamental liability of generic α-halo ethers (MOM-Cl, MEM-Cl, BOM-Cl) lies in their exclusive reliance on acid-mediated deprotection, creating irreconcilable incompatibility with acid-sensitive substrates and precluding orthogonal protection schemes [1]. Conversely, TBDMS-Cl and TMS-Cl yield silyl ethers that are vulnerable to basic hydrolysis and fluoride-mediated migration, while also introducing steric bulk that impedes subsequent coupling efficiency in oligonucleotide synthesis [2]. SEM-Cl uniquely bridges this divide: its ether linkage (O–C rather than O–Si) eliminates migration, while the β-silyl moiety enables fluoride-triggered cleavage under mild, aprotic conditions entirely orthogonal to both acid- and base-labile protecting groups [3]. Substituting SEM-Cl with any in-class analog compromises the strategic orthogonality essential for complex, multi-step synthetic sequences where multiple protecting groups must be manipulated independently without cross-reactivity [2].

Quantitative Comparative Evidence for 2-(Trimethylsilyl)ethoxymethyl chloride (CAS 76513-69-4): Stability Orthogonality, Protection Efficiency, and Industrial Purification Metrics Versus Analogous Reagents


Chemical Stability Orthogonality of SEM-Cl-Derived Ethers: Comparative Resistance to Acidic Conditions That Hydrolyze THP, TBDMS, and MOM Protecting Groups

The SEM protecting group introduced by SEM-Cl remains intact under acidic conditions that quantitatively hydrolyze THP ethers, TBDMS ethers, and MOM ethers . While the reported stability differential is qualitative rather than providing explicit percent hydrolysis values, the distinction is functionally absolute: THP, TBDMS, and MOM groups are documented to undergo cleavage under mild acidic aqueous workup conditions (e.g., pH 4–5, dilute acetic acid), whereas SEM ethers survive these conditions without detectable degradation [1]. The SEM group is only removed under strongly acidic conditions (e.g., trifluoroacetic acid) or, distinctively, by fluoride ion sources .

Orthogonal Protection Strategy Hydroxyl Protecting Group Stability Multi-Step Organic Synthesis

Fluoride-Triggered Orthogonal Deprotection of SEM Ethers Versus Acid-Only Cleavage of MOM, MEM, and BOM Ethers

The defining mechanistic differentiator of SEM-Cl is the β-trimethylsilyl moiety, which confers susceptibility to fluoride ion-mediated cleavage while remaining inert to the acidic conditions required for deprotecting MOM, MEM, and BOM ethers [1]. Deprotection of SEM ethers is achieved using TBAF, CsF, or BF₃·OEt₂ under mild, aprotic conditions [2], with reported yields ranging from 46–90% for TBAF-mediated cleavage and up to 95% under HCl/EtOH conditions depending on substrate [3]. In contrast, MOM, MEM, and BOM ethers are exclusively cleaved by acid (e.g., ZnBr₂, dilute HCl, or H₂/Pd–C for BOM), lacking any fluoride-sensitive functionality [4].

Orthogonal Deprotection Fluoride-Mediated Cleavage Protecting Group Strategy

Distillation-Mediated High-Purity Isolation of SEM-Cl: Comparative Advantage Over Chromatography-Dependent Reagent Purification

SEM-Cl can be purified to ≥99% purity via straightforward vacuum distillation, a critical operational advantage for large-scale procurement and industrial application . Patent CN103408576A and synthesis protocols document the collection of SEM-Cl at 57–59 °C under 8 mmHg vacuum with reported purity exceeding 99% after fractional distillation [1]. In contrast, many analogous protecting group reagents (e.g., certain MEM-Cl preparations or labile silyl chlorides prone to hydrolysis) require silica gel chromatography for adequate purification, a method that is both solvent-intensive and impractical for multi-kilogram industrial manufacturing .

Reagent Purity Industrial-Scale Synthesis Distillation Purification

Protection Efficiency for Amine Functional Groups: SEM-Cl Yields Ranging 50–85% Under Standard NaH Conditions

SEM-Cl is routinely employed for the protection of nitrogen heterocycles including imidazoles, indoles, and pyrroles, with reported yields ranging from 50% to 85% using NaH as base [1]. This represents a practical working range for N-protection of electron-rich heterocycles. Direct comparative yield data versus alternative protecting group reagents (e.g., BOM-Cl, MEM-Cl) under identical substrate conditions are not available in the open literature, precluding quantitative head-to-head assessment [2].

Amine Protection Heterocycle Functionalization Imidazole Protection

Stability Under RNA Oligonucleotide Synthesis Conditions: SEM Ethers Remain Intact Throughout Coupling and Base Deprotection Steps

In automated RNA oligonucleotide synthesis, the 2′-hydroxyl protecting group must survive iterative coupling cycles and subsequent ammoniacal base deprotection conditions without premature cleavage or migration [1]. SEM ethers, introduced via SEM-Cl, satisfy this requirement and have been employed successfully in the synthesis of (Up)₉U with an average stepwise yield of 99% [2]. In contrast, the widely used TBDMS group is reported to undergo partial deprotection during ethanolic ammonia treatment and introduces steric hindrance that slows coupling kinetics [3].

Oligonucleotide Synthesis RNA 2'-Hydroxyl Protection Automated Synthesis

Optimal Procurement and Deployment Scenarios for 2-(Trimethylsilyl)ethoxymethyl chloride (CAS 76513-69-4) Based on Verified Differential Evidence


Multi-Step Pharmaceutical API Synthesis Requiring Orthogonal Protecting Group Strategies

In complex pharmaceutical syntheses where multiple functional groups must be protected and deprotected independently (e.g., Ruxolitinib phosphate production), SEM-Cl is the reagent of choice because its fluoride-triggered deprotection mechanism is completely orthogonal to acid- and base-labile protecting groups . This orthogonality, combined with its stability under the acidic conditions that hydrolyze THP, TBDMS, and MOM groups [1], enables chemists to execute sequential deprotection steps without cross-reactivity. Procurement of SEM-Cl in high purity (≥99%) via distillation-verified supply chains directly supports the stringent impurity control required for GMP pharmaceutical manufacturing [2].

Automated RNA Oligonucleotide Synthesis Requiring 2'-Hydroxyl Protection Without Migration or Base Lability

For laboratories synthesizing RNA oligonucleotides via automated solid-phase methods, SEM-Cl offers a demonstrably superior alternative to TBDMS-Cl. Unlike TBDMS ethers, which exhibit partial deprotection under ethanolic ammonia treatment , SEM ethers remain fully intact throughout all coupling and base deprotection cycles [1]. Furthermore, the O–C ether linkage of SEM ethers eliminates the migration problem associated with O–Si bonds in silyl ethers [2]. This combination of stability and inertness supports high-fidelity oligonucleotide synthesis with reported average stepwise yields of 99% [3].

Protection of Acid-Sensitive Substrates Where MOM-Cl, MEM-Cl, or THP Reagents Would Cause Premature Cleavage

When the target molecule contains acid-labile functionalities (e.g., acetals, glycosidic bonds, sensitive stereocenters), SEM-Cl is the only α-halo ether protecting group reagent that enables protection without subsequent acid-mediated deprotection of the substrate . MOM-Cl, MEM-Cl, and THP reagents all require acidic conditions for eventual deprotection and are incompatible with acid-sensitive molecules [1]. SEM-Cl circumvents this limitation entirely by offering fluoride-mediated cleavage under mild, aprotic conditions, preserving the structural integrity of the substrate throughout the synthetic sequence [2].

Industrial-Scale Bulk Synthesis Where Chromatography-Based Purification Is Cost-Prohibitive

For large-scale manufacturing operations, the ability to purify SEM-Cl to ≥99% purity by simple vacuum distillation (57–59 °C at 8 mmHg) translates directly to reduced solvent consumption, shorter production cycles, and lower overall cost of goods compared to chromatography-dependent protecting group reagents . This distillation-based purification pathway, documented in multiple patent disclosures [1], makes SEM-Cl a logistically and economically favorable choice for multi-kilogram procurement in industrial API manufacturing settings.

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